molecular formula C21H24N2O4 B12805349 2,2'-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) CAS No. 6947-76-8

2,2'-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide)

Cat. No.: B12805349
CAS No.: 6947-76-8
M. Wt: 368.4 g/mol
InChI Key: ZNWNFASSLXQMHQ-UHFFFAOYSA-N
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Description

2,2’-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) is a chemical compound with the molecular formula C21H24N2O4 It is known for its unique structure, which includes a 1,3-dioxolane ring and two N-benzylacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) typically involves the reaction of benzylamine with glyoxal in the presence of an acid catalyst to form the intermediate N-benzylglyoxamide. This intermediate is then reacted with ethylene glycol under acidic conditions to form the 1,3-dioxolane ring, resulting in the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

2,2’-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2,2’-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The 1,3-dioxolane ring provides stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) is unique due to its combination of the 1,3-dioxolane ring and N-benzylacetamide groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

6947-76-8

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-benzyl-2-[2-[2-(benzylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetamide

InChI

InChI=1S/C21H24N2O4/c24-19(22-15-17-7-3-1-4-8-17)13-21(26-11-12-27-21)14-20(25)23-16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,22,24)(H,23,25)

InChI Key

ZNWNFASSLXQMHQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CC(=O)NCC2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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